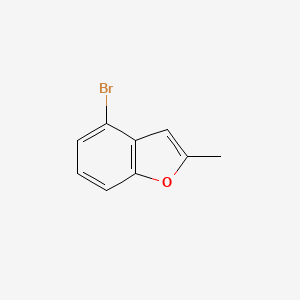

4-Bromo-2-methylbenzofuran

Übersicht

Beschreibung

4-Bromo-2-methylbenzofuran is an organic compound with the molecular formula C9H7BrO. It is a derivative of benzofuran, where a bromine atom is substituted at the 4th position and a methyl group at the 2nd position on the benzofuran ring.

Wirkmechanismus

Target of Action

4-Bromo-2-methylbenzofuran is a derivative of benzofuran Benzofuran has been found to interact with lysozyme, an enzyme that plays a role in the immune response .

Mode of Action

Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific target and the biochemical environment.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways, influencing a wide range of biological and pharmacological activities

Result of Action

Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would likely depend on its specific targets and mode of action.

Biochemische Analyse

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds have been studied for their interactions with various enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Benzofuran compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-methylbenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylbenzofuran.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

Substitution: Formation of 2-methylbenzofuran derivatives with various substituents.

Oxidation: Formation of oxidized benzofuran derivatives.

Reduction: Formation of 2-methylbenzofuran.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methylbenzofuran has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its benzofuran core structure which is common in many bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylbenzofuran: Lacks the bromine substituent, leading to different reactivity and applications.

4-Bromo-2-ethylbenzofuran:

4-Bromo-2-methoxybenzofuran: Contains a methoxy group, leading to different electronic and steric effects.

Biologische Aktivität

4-Bromo-2-methylbenzofuran is a derivative of benzofuran, a compound known for its diverse biological activities. The presence of the bromine atom and the methyl group significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with bromine substitutions exhibit enhanced antibacterial activity against various strains of bacteria.

Key Findings:

- Antibacterial Efficacy : A study reported that certain benzofuran derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The presence of the hydroxyl group at specific positions on the benzofuran scaffold is crucial for its antimicrobial effectiveness. Compounds lacking this group exhibited no antibacterial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Highly active |

| C-6 substituted derivatives | Not active | No antibacterial activity |

Anticancer Properties

The anticancer potential of benzofuran derivatives has been widely studied, with promising results for compounds like this compound.

Case Studies:

- Lung Cancer : A derivative similar to this compound was evaluated for its effects on lung adenocarcinoma cells (A549). It inhibited the AKT signaling pathway, leading to reduced cell proliferation .

- Cytotoxicity Tests : Various studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds with bromine substitutions were found to activate caspase pathways in leukemia and cervical carcinoma cell lines .

| Cell Line | Compound Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | MCC1019 (bromomethyl-substituted) | 16.4 | Inhibition of AKT pathway |

| K562 (Leukemia) | Benzofuran derivatives | TBD | Induction of apoptosis |

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties. The structural modifications in compounds like this compound may enhance their ability to inhibit inflammatory mediators.

Research Insights:

- Inhibition Studies : Certain studies suggest that benzofurans can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of benzofuran derivatives.

Key Observations:

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBQHMPOMJRHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.